(4R,5S)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate
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Description
“(4R,5S)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate” is a chemical compound with the molecular formula C13H23NO5 . It has a molecular weight of 273.33 . This compound is used for research purposes .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 273.33 . It should be stored in a dry environment at 2-8°C . The boiling point is not specified .Scientific Research Applications
Diastereoselective Methylation
Highly diastereoselective methylation techniques involving variants of the compound have been reported, showcasing its utility in stereocontrolled organic synthesis. This process allows for precise control over the molecular structure, facilitating the production of compounds with specific configurations necessary for further chemical transformations or as intermediates in complex molecule synthesis (Koskinen et al., 2004).
Hydroformylation Processes
The compound has been hydroformylated to yield specific derivatives with up to 99% diastereoselectivities, demonstrating its potential in the synthesis of homochiral amino acid derivatives. This indicates its significance in producing precursors for bioactive molecules or in the construction of peptidomimetics (Kollár & Sándor, 1993).
Synthesis of Bioactive Molecules
An efficient synthesis route utilizing the compound for the production of D-ribo-phytosphingosine, an important bioactive molecule, has been developed. This showcases the compound's role in facilitating the synthesis of biologically important molecules through novel synthetic pathways (Lombardo et al., 2006).
Stereochemical Configuration Analysis
Research has also focused on determining the stereochemical configuration of derivatives of the compound, highlighting its importance in structural chemistry and the development of enantiomerically pure substances. These studies are crucial for understanding the properties and reactions of chiral molecules (Flock et al., 2006).
Alkylation and Amino Acid Synthesis
The compound is used in diastereoselective alkylation, demonstrating its utility in the synthesis of amino acids and peptides. This is particularly relevant for the creation of pharmaceuticals and research chemicals that require specific stereochemistry (Koskinen et al., 2004).
properties
IUPAC Name |
3-O-tert-butyl 4-O-methyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-8-9(10(15)17-7)14(13(5,6)18-8)11(16)19-12(2,3)4/h8-9H,1-7H3/t8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSJJRXFHYGDSO-BDAKNGLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,5S)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate |
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